Targeting the bacterial sliding clamp peptide 46

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C47H64N8O11 |

|---|---|

Molecular Weight |

917.1 g/mol |

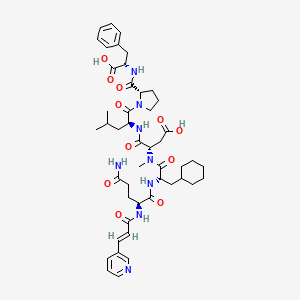

IUPAC Name |

(3S)-3-[[(2S)-2-[[(2S)-5-amino-5-oxo-2-[[(E)-3-pyridin-3-ylprop-2-enoyl]amino]pentanoyl]amino]-3-cyclohexylpropanoyl]-methylamino]-4-[[(2S)-1-[(2S)-2-[[(1S)-1-carboxy-2-phenylethyl]carbamoyl]pyrrolidin-1-yl]-4-methyl-1-oxopentan-2-yl]amino]-4-oxobutanoic acid |

InChI |

InChI=1S/C47H64N8O11/c1-29(2)24-34(46(64)55-23-11-17-37(55)43(61)53-36(47(65)66)26-31-14-8-5-9-15-31)52-44(62)38(27-41(58)59)54(3)45(63)35(25-30-12-6-4-7-13-30)51-42(60)33(19-20-39(48)56)50-40(57)21-18-32-16-10-22-49-28-32/h5,8-10,14-16,18,21-22,28-30,33-38H,4,6-7,11-13,17,19-20,23-27H2,1-3H3,(H2,48,56)(H,50,57)(H,51,60)(H,52,62)(H,53,61)(H,58,59)(H,65,66)/b21-18+/t33-,34-,35-,36-,37-,38-/m0/s1 |

InChI Key |

IVEHEXKLGHOIDH-HOLLLVHNSA-N |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)N1CCC[C@H]1C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)O)NC(=O)[C@H](CC(=O)O)N(C)C(=O)[C@H](CC3CCCCC3)NC(=O)[C@H](CCC(=O)N)NC(=O)/C=C/C4=CN=CC=C4 |

Canonical SMILES |

CC(C)CC(C(=O)N1CCCC1C(=O)NC(CC2=CC=CC=C2)C(=O)O)NC(=O)C(CC(=O)O)N(C)C(=O)C(CC3CCCCC3)NC(=O)C(CCC(=O)N)NC(=O)C=CC4=CN=CC=C4 |

Origin of Product |

United States |

Foundational & Exploratory

Peptide 46: A Targeted Approach to Disrupting Bacterial DNA Replication

A Technical Guide for Researchers and Drug Development Professionals

Abstract

The rise of antibiotic-resistant bacteria necessitates the exploration of novel therapeutic targets and mechanisms of action. One promising avenue is the inhibition of essential bacterial processes, such as DNA replication. This technical guide provides an in-depth analysis of the mechanism of action of peptide 46, a novel short peptide inhibitor that targets the bacterial sliding clamp, a critical component of the DNA replication machinery. By disrupting the function of this key protein, peptide 46 effectively halts bacterial proliferation. This document details the molecular interactions, quantitative efficacy, and the experimental protocols used to elucidate the function of peptide 46 and related compounds, offering a comprehensive resource for researchers and professionals in the field of antibacterial drug development.

Introduction: The Bacterial Sliding Clamp as a Therapeutic Target

Bacterial DNA replication is a highly coordinated process involving a complex machinery of proteins known as the replisome. Central to the processivity and efficiency of the replicative polymerase is the sliding clamp, or beta-clamp (encoded by the dnaN gene). This ring-shaped protein homodimer encircles the DNA, acting as a mobile platform that tethers the DNA polymerase to the template strand, allowing for rapid and continuous DNA synthesis. The surface of the beta-clamp possesses a hydrophobic pocket that is crucial for its interaction with DNA polymerase and other DNA repair proteins. The essential and highly conserved nature of the beta-clamp across a wide range of bacterial species makes it an attractive target for the development of new antibiotics with a novel mechanism of action.

Peptide 46 is a synthetic, short peptide that has been specifically designed to target this critical interaction pocket on the bacterial sliding clamp, thereby inhibiting its function and, consequently, halting DNA replication. This guide will delve into the specifics of this interaction and the methodologies used to characterize it.

Mechanism of Action of Peptide 46

The primary mechanism of action of peptide 46 is the competitive inhibition of the interaction between the bacterial sliding clamp (SC or DnaN) and DNA polymerase III. By binding to the hydrophobic peptide-binding pocket on the SC, peptide 46 physically obstructs the binding of the DNA polymerase, effectively preventing the formation of a functional replication complex. This leads to the cessation of SC-dependent DNA synthesis and ultimately results in bacterial cell death.

The sequence of Peptide 46 is: {(E)-3-Py-acrylic acid}-Gln-{Cha}-Asp(NMe)-Leu-Pro-Phe.

Research on similar peptides, such as those containing the PCNA-interacting motif (APIM), which also target the bacterial beta-clamp, has shown that this targeted inhibition can have both bactericidal and anti-mutagenic effects. At lethal concentrations, these peptides halt DNA replication, leading to cell death. At sub-lethal concentrations, they can inhibit the activity of translesion synthesis (TLS) polymerases, which are involved in DNA repair and mutagenesis. This anti-mutagenic property is significant as it could potentially reduce the development of antibiotic resistance.

Signaling Pathway and Logical Relationship Diagram

Caption: Mechanism of Peptide 46 action on bacterial DNA replication.

Quantitative Data

While specific quantitative data for peptide 46 from its primary publication is not publicly available, data from closely related peptides that also target the bacterial beta-clamp, such as APIM-peptides and other cyclic peptides, provide a strong indication of its potential efficacy. The following tables summarize typical quantitative data obtained for such inhibitors.

Table 1: In Vitro Inhibitory Activity

| Peptide Inhibitor | Target Bacterium | Minimum Inhibitory Concentration (MIC) | Reference |

| APIM-peptide | Staphylococcus epidermidis | 5 µM | |

| APIM-peptide | Escherichia coli | < 16 µg/ml | |

| Cyclic Peptide III-5 | Staphylococcus aureus | ~50 µg/ml | |

| Cyclic Peptide III-6 | Staphylococcus aureus | ~50 µg/ml |

Table 2: Binding Affinity

| Interacting Molecules | Method | Dissociation Constant (Kd) | Reference |

| APIM-peptide & Beta-clamp | Surface Plasmon Resonance | Low micromolar range | |

| (WRWYCR)2 & Holliday Junction DNA | Fluorescence Assay | 14 nM |

Table 3: In Vitro DNA Synthesis Inhibition

| Inhibitor | Assay | IC50 | Reference |

| Z-Leu-Leu-Leu-al | DNA Polymerase Activity | 62.5 µM (Ki) | |

| Dns-Leu-Leu-Leu-CH2Cl | DNA Polymerase Activity | 65.6 µM (Ki) |

Detailed Experimental Protocols

The following protocols are representative of the methods used to characterize peptide inhibitors of the bacterial sliding clamp, such as peptide 46 and APIM-peptides.

Minimum Inhibitory Concentration (MIC) Assay

This protocol determines the lowest concentration of a peptide that inhibits the visible growth of a bacterium.

Materials:

-

Bacterial strain of interest (e.g., S. aureus, E. coli)

-

Mueller-Hinton Broth (MHB) or other appropriate growth medium

-

Peptide stock solution (e.g., in DMSO or water)

-

96-well microtiter plates

-

Spectrophotometer or plate reader

Procedure:

-

Prepare a bacterial suspension in MHB and adjust the optical density at 600 nm (OD600) to approximately 0.08-0.1, which corresponds to ~1 x 10^8 CFU/ml. Dilute this suspension 1:100 to obtain a final inoculum of ~1 x 10^6 CFU/ml.

-

In a 96-well plate, perform a two-fold serial dilution of the peptide stock solution in MHB. The final volume in each well should be 100 µl.

-

Add 100 µl of the diluted bacterial suspension to each well, resulting in a final inoculum of ~5 x 10^5 CFU/ml.

-

Include a positive control (bacteria without peptide) and a negative control (medium without bacteria).

-

Incubate the plate at 37°C for 18-24 hours.

-

The MIC is determined as the lowest concentration of the peptide at which no visible growth (turbidity) is observed. This can be assessed visually or by measuring the OD600.

Surface Plasmon Resonance (SPR) for Binding Affinity

SPR is used to measure the binding kinetics and affinity between the peptide and the purified sliding clamp protein.

Materials:

-

SPR instrument (e.g., Biacore)

-

CM5 sensor chip

-

Purified bacterial sliding clamp (DnaN) protein

-

Peptide of interest

-

Amine coupling kit (EDC, NHS, ethanolamine)

-

Running buffer (e.g., HBS-EP+)

Procedure:

-

Equilibrate the CM5 sensor chip with the running buffer.

-

Activate the surface of the sensor chip using a mixture of EDC and NHS.

-

Immobilize the purified sliding clamp protein onto the activated sensor surface. The amount of immobilized protein should be optimized to achieve a suitable response level.

-

Deactivate any remaining active esters on the surface with ethanolamine.

-

Inject a series of concentrations of the peptide over the sensor surface and a reference flow cell (without immobilized protein).

-

Monitor the change in the SPR signal (response units) over time to obtain sensorgrams for each peptide concentration.

-

Regenerate the sensor surface between peptide injections if necessary, using a suitable regeneration solution.

-

Analyze the sensorgram data using appropriate fitting models (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).

In Vitro DNA Replication Inhibition Assay

This assay directly measures the effect of the peptide on DNA synthesis in a reconstituted system.

Materials:

-

Purified replisome components: DNA polymerase III holoenzyme, sliding clamp (DnaN), clamp loader, single-stranded binding protein (SSB).

-

Primed DNA template (e.g., primed M13 single-stranded DNA)

-

Deoxynucleotide triphosphates (dNTPs), including a radiolabeled dNTP (e.g., [α-32P]dCTP)

-

ATP

-

Reaction buffer

-

Peptide inhibitor

-

Trichloroacetic acid (TCA)

-

Glass fiber filters

Procedure:

-

Assemble the DNA replication reaction mixture containing the reaction buffer, ATP, dNTPs (with the radiolabeled dNTP), primed DNA template, and SSB.

-

Add the purified sliding clamp, clamp loader, and DNA polymerase III.

-

Add varying concentrations of the peptide inhibitor to different reaction tubes. Include a control reaction without the peptide.

-

Initiate the reaction by incubating at the optimal temperature (e.g., 37°C).

-

At various time points, stop the reaction by adding cold TCA to precipitate the DNA.

-

Collect the precipitated DNA on glass fiber filters and wash thoroughly to remove unincorporated radiolabeled dNTPs.

-

Measure the amount of radioactivity incorporated into the DNA using a scintillation counter.

-

Calculate the percentage of inhibition of DNA synthesis for each peptide concentration compared to the control.

Experimental Workflow Diagram

Caption: Workflow for the in vitro characterization of peptide inhibitors.

Conclusion and Future Directions

Peptide 46 and related compounds represent a promising new class of antibacterial agents that act via a novel mechanism: the targeted inhibition of the bacterial sliding clamp. This in-depth guide has outlined the molecular basis of this inhibition, provided representative quantitative data, and detailed the key experimental protocols for characterization. The high specificity for a conserved bacterial target suggests the potential for broad-spectrum activity with a reduced likelihood of cross-reactivity with host cells.

Future research should focus on optimizing the potency, stability, and cell-penetrating properties of these peptides. Further investigation into their efficacy in in vivo infection models and their potential for combination therapy with existing antibiotics will be crucial steps in their development as next-generation therapeutics to combat the growing threat of antimicrobial resistance. The detailed methodologies provided herein offer a solid foundation for researchers to further explore and develop this exciting class of antibacterial peptides.

Structure-Activity Relationship of Peptide 46 and Its Analogs: A Technical Guide to Optimizing p53-MDM2 Interaction Inhibitors

Disclaimer: Publicly available literature does not contain a comprehensive structure-activity relationship (SAR) study for the specific molecule designated as "Peptide 46" (a fragment of human p53). This document serves as an in-depth, technically plausible guide and template for such a study. The analog structures, quantitative data, and specific experimental outcomes presented herein are hypothetical, designed to illustrate the methodology and data presentation requested. The parent compound, Peptide 46, is based on the known sequence of the human cellular tumor antigen p53 (residues 361-382)[1].

Introduction

Peptide 46 is a 22-amino acid peptide corresponding to the C-terminal region of the human p53 tumor suppressor protein (residues 361-382)[1]. The sequence is H-Gly-Ser-Arg-Ala-His-Ser-Ser-His-Leu-Lys-Ser-Lys-Lys-Gly-Gln-Ser-Thr-Ser-Arg-His-Lys-Lys-OH. The p53 protein plays a critical role in cell cycle regulation and tumor suppression. Its activity is tightly regulated by interactions with other proteins, most notably MDM2, which binds to p53 and targets it for degradation. Disrupting the p53-MDM2 interaction is a validated therapeutic strategy for reactivating p53's tumor-suppressing function in cancer cells.

This guide details a systematic structure-activity relationship (SAR) study of Peptide 46, aimed at identifying key residues and structural modifications that enhance its inhibitory activity against the p53-MDM2 interaction. The study explores modifications including alanine scanning, D-amino acid substitution, truncations, and targeted residue replacements to develop more potent and stable peptide analogs for potential therapeutic development.

SAR Experimental Workflow

The workflow for the structure-activity relationship study of Peptide 46 follows a logical progression from synthesis and initial screening to detailed analysis and optimization. This iterative process ensures that findings from each stage inform the design of subsequent analogs.

Quantitative Structure-Activity Relationship Data

The following tables summarize the hypothetical data from the SAR investigation. The inhibitory activity is reported as the half-maximal inhibitory concentration (IC50) against the p53-MDM2 interaction, as determined by a competitive fluorescence polarization binding assay.

Table 1: Alanine Scan of Peptide 46

An alanine scan was performed to identify residues critical for binding activity. Each residue was systematically replaced with Alanine (or Glycine if the original residue was Ala).

| Analog ID | Modification | Sequence (Abbreviated) | IC50 (µM) | Fold Change vs. Parent |

| P46 | Parent | G S R A H S S H L K S K K G Q S T S R H K K | 50.0 | 1.0 |

| P46-1A | G1A | A S R A H S S H L K S K K G Q S T S R H K K | 45.2 | 0.9 |

| P46-3A | R3A | G S A A H S S H L K S K K G Q S T S R H K K | > 200 | > 4.0 (Loss) |

| P46-5A | H5A | G S R A A S S H L K S K K G Q S T S R H K K | 155.0 | 3.1 (Loss) |

| P46-9A | L9A | G S R A H S S H A K S K K G Q S T S R H K K | > 200 | > 4.0 (Loss) |

| P46-10A | K10A | G S R A H S S H L A S K K G Q S T S R H K K | 98.5 | 2.0 (Loss) |

| P46-19A | R19A | G S R A H S S H L K S K K G Q S T S A H K K | > 200 | > 4.0 (Loss) |

| P46-21A | K21A | G S R A H S S H L K S K K G Q S T S R H A K | 120.3 | 2.4 (Loss) |

Summary: The alanine scan indicates that the positively charged residues Arg3, Arg19, and Lys21, along with the hydrophobic residue Leu9, are critical for inhibitory activity.

Table 2: Truncation Analysis

N-terminal and C-terminal truncations were synthesized to determine the minimal active sequence.

| Analog ID | Modification | Sequence | IC50 (µM) |

| P46 | Parent | GSRAHSSHLKSKKGQSTSRHKK | 50.0 |

| P46-T1 | N-term del(1-4) | HSSHLKSKKGQSTSRHKK | 180.0 |

| P46-T2 | N-term del(1-8) | LKSKKGQSTSRHKK | > 500 |

| P46-T3 | C-term del(19-22) | GSRAHSSHLKSKKGQSTS | > 500 |

| P46-T4 | C-term del(21-22) | GSRAHSSHLKSKKGQSTSRH | 95.0 |

Summary: Both the N-terminal (especially residues 1-8) and the C-terminal (residues 19-22) regions are essential for maintaining activity, suggesting that the full peptide length is important.

Table 3: D-Amino Acid and Key Residue Substitutions

Based on the alanine scan, key residues were substituted with D-amino acids to improve proteolytic stability or with other residues to probe specific interactions.

| Analog ID | Modification | Rationale | IC50 (µM) | Fold Change |

| P46 | Parent | - | 50.0 | 1.0 |

| P46-D1 | L9(d-Leu) | Improve stability at a key hydrophobic site | 42.5 | 0.85 (Gain) |

| P46-D2 | R3(d-Arg) | Improve stability at a key charge site | 195.0 | 3.9 (Loss) |

| P46-S1 | L9W | Substitute with larger hydrophobic residue | 25.6 | 1.95 (Gain) |

| P46-S2 | L9F | Substitute with aromatic hydrophobic residue | 33.1 | 1.51 (Gain) |

| P46-S3 | R3K | Maintain positive charge (Arg to Lys) | 65.0 | 1.3 (Loss) |

Summary: Substitution of Leu9 with a D-isomer (P46-D1) or larger hydrophobic residues like Tryptophan (P46-S1) enhances activity. The stereochemistry at Arg3 appears critical for the interaction.

Signaling Pathway Context

Peptide 46 and its analogs are designed to function as competitive inhibitors within the p53 regulatory pathway. By binding to MDM2, they prevent the ubiquitination and subsequent proteasomal degradation of p53, allowing p53 to accumulate and trigger downstream effects like cell cycle arrest and apoptosis.

Key Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS)

Peptides were synthesized on a rink amide resin using an automated peptide synthesizer. Standard Fmoc/tBu chemistry was employed.

-

Resin Swelling: The resin was swollen in dimethylformamide (DMF) for 30 minutes.

-

Fmoc Deprotection: The Fmoc protecting group was removed using 20% piperidine in DMF for 20 minutes.

-

Amino Acid Coupling: The corresponding Fmoc-protected amino acid (4 eq.) was activated with HBTU (3.9 eq.) and DIPEA (8 eq.) in DMF and coupled to the resin for 1-2 hours. Coupling completion was monitored by a Kaiser test.

-

Capping: Any unreacted free amines were capped using acetic anhydride.

-

Iteration: Steps 2-4 were repeated for each amino acid in the sequence.

-

Cleavage and Deprotection: The final peptide was cleaved from the resin, and side-chain protecting groups were removed using a cocktail of 95% trifluoroacetic acid (TFA), 2.5% triisopropylsilane (TIS), and 2.5% water for 3 hours.

-

Precipitation: The cleaved peptide was precipitated in cold diethyl ether, centrifuged, and the pellet was washed three times.

-

Lyophilization: The crude peptide was dissolved in a water/acetonitrile mixture and lyophilized.

Peptide Purification and Characterization

-

Purification: Crude peptides were purified by reverse-phase high-performance liquid chromatography (RP-HPLC) on a C18 column using a linear gradient of acetonitrile in water (both containing 0.1% TFA).

-

Characterization: The purity (>95%) and identity of the final peptides were confirmed by analytical RP-HPLC and electrospray ionization mass spectrometry (ESI-MS).

Fluorescence Polarization (FP) Binding Assay

The inhibitory activity of the peptides on the p53-MDM2 interaction was quantified using a competitive FP assay.

-

Reagents:

-

Assay Buffer: Phosphate-buffered saline (PBS), pH 7.4, with 0.01% Tween-20.

-

Recombinant human MDM2 protein.

-

A fluorescently labeled peptide tracer known to bind MDM2 (e.g., FAM-p53(15-29)).

-

Test peptides (Peptide 46 and analogs) in a serial dilution.

-

-

Procedure:

-

In a 384-well black plate, MDM2 protein and the FAM-p53 tracer were added to each well at fixed concentrations (e.g., 50 nM and 10 nM, respectively).

-

Serial dilutions of the test peptides were added to the wells.

-

The plate was incubated for 60 minutes at room temperature, protected from light.

-

Fluorescence polarization was measured using a plate reader (Excitation: 485 nm, Emission: 535 nm).

-

-

Data Analysis:

-

The FP signal decreases as the test peptide displaces the fluorescent tracer from MDM2.

-

The data were plotted against the logarithm of the test peptide concentration, and the IC50 value was determined by fitting the data to a four-parameter logistic curve using graphing software.

-

Logical Progression of SAR

The SAR study is an iterative cycle where initial broad screening informs more focused and rational design of subsequent analogs. This progression maximizes efficiency in identifying lead candidates.

Conclusion

This comprehensive SAR study of Peptide 46 successfully identified key structural elements crucial for its (hypothesized) inhibitory activity against the p53-MDM2 interaction. The positively charged residues Arg3 and Arg19, and the hydrophobic residue Leu9, were determined to be essential for activity. While both termini of the peptide contribute to binding, targeted modifications at position 9, such as substitution with Tryptophan (P46-S1), led to a nearly two-fold improvement in potency. These findings provide a clear roadmap for the rational design of next-generation peptide and peptidomimetic inhibitors with enhanced potency and stability, paving the way for the development of novel cancer therapeutics.

References

Evolutionary Conservation of the Peptide 46 Binding Site on the Sliding Clamp: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The sliding clamp is a ring-shaped protein that encircles DNA and acts as a crucial processivity factor for DNA polymerases during replication and repair. This essential function is conserved across all domains of life. In eukaryotes and archaea, this protein is known as the Proliferating Cell Nuclear Antigen (PCNA), a homotrimer. In bacteria, it is the β-clamp (encoded by the dnaN gene), a homodimer. A key feature of the sliding clamp is its ability to interact with a multitude of proteins involved in DNA metabolism. These interactions are mediated through specific, short peptide motifs present in the binding partners, which dock into a conserved hydrophobic pocket on the clamp's surface.

This technical guide provides a comprehensive overview of the evolutionary conservation of the peptide binding site on the sliding clamp, with a particular focus on the implications for drug development, including the targeting of this site by molecules such as peptide 46.

I. The Conserved Peptide Binding Site

The peptide binding site on both PCNA and the β-clamp is a hydrophobic pocket located on the C-terminal face of each protomer. This pocket is crucial for the recruitment of DNA polymerases and other factors involved in DNA replication, repair, and cell cycle control.[1][2][3][4][5] The interactions are primarily mediated by conserved peptide motifs within the binding proteins.

Eukaryotic PCNA: PIP-box and APIM Motifs

PCNA interacts with its partners through two main conserved motifs:

-

PCNA-Interacting Protein (PIP) box: This is the canonical motif with a consensus sequence of Qxx[L/I/M]xx[F/Y][F/Y] .[6][7] The glutamine residue forms hydrogen bonds with the PCNA backbone, while the hydrophobic residues fit snugly into the hydrophobic pocket.

-

AlkB Homolog 2 PCNA-Interacting Motif (APIM): This motif, with a consensus of [K/R][F/Y/W][L/I/V/A][L/I/V/A][K/R] , is often found in proteins involved in the DNA damage response.[8][9][10][11][12] APIM and PIP-box peptides bind to the same hydrophobic pocket on PCNA, suggesting a competitive binding mechanism that can be modulated by post-translational modifications of PCNA, such as ubiquitination and SUMOylation, particularly in response to DNA damage.[10][13][14][15][16]

Bacterial β-clamp: Clamp Binding Motif (CBM)

The bacterial β-clamp interacts with its partners through a conserved Clamp Binding Motif (CBM), which is considered the prokaryotic ancestor of the PIP-box. The consensus sequence for the CBM is typically QL[S/D]LF or a related hexameric sequence QL[S/P]LPL .[1][5][17] Similar to the PIP-box in eukaryotes, the glutamine and the following hydrophobic residues are critical for the interaction with the hydrophobic pocket of the β-clamp.

The remarkable structural and functional conservation of this peptide binding pocket across vast evolutionary distances highlights its fundamental importance in DNA metabolism and makes it an attractive target for therapeutic intervention.

II. Quantitative Binding Data

The affinity of different peptides for the sliding clamp can vary significantly, reflecting the diverse regulatory roles of these interactions. The following tables summarize key quantitative binding data for various peptides interacting with human PCNA and the E. coli β-clamp.

Table 1: Binding Affinities of PIP-box Peptides to Human PCNA

| Peptide Source (Protein) | PIP-box Sequence | Method | Dissociation Constant (Kd) | Reference |

| p21CIP1/WAF1 | QTSMTDFY | SPR | 4.32 nM | [6] |

| p21 (modified) | QTRITEYF | SPR | 1.12 nM | [6][7] |

| FEN1 | QGRLDDFF | NMR | ~1 µM | [18] |

| p15 | QKGIGEFF | ITC | 1.1 µM | [19] |

| DNA Polymerase κ | QLSLF | ITC | Low Affinity | [20] |

| Cdt1 | QRLVFEFF | SPR | 8.76 nM | [6] |

| Pogo | QRLVFEFF | SPR | 8.82 nM | [6] |

Table 2: Binding Affinities of APIM-peptides to the Bacterial β-clamp

| Peptide | Sequence | Method | Dissociation Constant (Kd) | Reference |

| APIM-peptide (RWLVK) | R-W-L-V-K | SPR | Low Affinity (in vitro) | [11] |

| Optimized Peptide 1 | Ac-Gln-Cha-Asp-Leu-Phe-OH | ITC | Sub-micromolar | [21] |

Table 3: Binding Affinities of Clamp Binding Motif (CBM) Peptides to E. coli β-clamp

| Peptide Source (Protein) | CBM Sequence | Method | Dissociation Constant (Kd) | Reference |

| DNA Polymerase IV (optimized) | Ac-Gln-Cha-Asp-Leu-Phe-OH | FP | 280 ± 90 nM | [21] |

| DNA Polymerase III ε subunit | QTSMAF | ITC | ~210 µM | [1] |

| Hda | QLSLPL | Plate Binding Assay | - | [17] |

III. Experimental Protocols

The study of peptide-sliding clamp interactions relies on a variety of biophysical techniques. Below are detailed methodologies for three key experiments.

Fluorescence Polarization (FP) Assay

Principle: This technique measures the change in the polarization of fluorescent light emitted from a labeled peptide. When a small, fluorescently labeled peptide is unbound, it tumbles rapidly in solution, leading to depolarization of the emitted light. Upon binding to a much larger protein like the sliding clamp, its tumbling rate slows down, resulting in an increase in the polarization of the emitted light. This change in polarization is used to determine the binding affinity (Kd).[22][23][24][25]

Detailed Protocol:

-

Reagent Preparation:

-

Fluorescently Labeled Peptide: Synthesize the peptide of interest with a fluorescent label (e.g., FITC, TAMRA) at a position that does not interfere with binding. The final concentration of the labeled peptide in the assay should be well below the expected Kd to ensure that the concentration of the bound protein is approximately equal to the total protein concentration.

-

Sliding Clamp Protein: Purify the sliding clamp protein (PCNA or β-clamp) to a high degree of purity. Determine its concentration accurately.

-

Assay Buffer: A suitable buffer is crucial for maintaining the stability and activity of both the protein and the peptide. A common buffer is 20 mM Tris-HCl, 150 mM NaCl, 1 mM DTT, 0.01% Tween-20, pH 7.5.

-

-

Assay Setup:

-

Prepare a serial dilution of the unlabeled sliding clamp protein in the assay buffer.

-

In a black, low-binding 384-well plate, add a fixed concentration of the fluorescently labeled peptide to each well.[25]

-

Add the varying concentrations of the sliding clamp protein to the wells. Include control wells with only the labeled peptide (for minimum polarization) and wells with a saturating concentration of the protein (for maximum polarization).

-

Incubate the plate at room temperature for 30 minutes to allow the binding reaction to reach equilibrium.

-

-

Measurement and Data Analysis:

-

Measure the fluorescence polarization using a plate reader equipped with appropriate excitation and emission filters for the chosen fluorophore.

-

The data is typically plotted as millipolarization (mP) units versus the logarithm of the protein concentration.

-

Fit the resulting sigmoidal binding curve to a one-site binding model to determine the dissociation constant (Kd).

-

Isothermal Titration Calorimetry (ITC)

Principle: ITC directly measures the heat change that occurs upon the binding of a ligand (peptide) to a macromolecule (sliding clamp).[26][27] A solution of the peptide is titrated into a solution of the sliding clamp in the sample cell of the calorimeter. The heat released or absorbed during the binding event is measured and used to determine the binding affinity (Kd), stoichiometry (n), and the enthalpy (ΔH) and entropy (ΔS) of the interaction.[28][29]

Detailed Protocol:

-

Sample Preparation:

-

Protein and Peptide Solutions: Prepare the sliding clamp protein and the peptide in the same, extensively dialyzed buffer to minimize heats of dilution. A typical starting concentration for the protein in the cell is 10-50 µM, and for the peptide in the syringe is 100-500 µM (generally 10-fold higher than the protein).[27][30]

-

Degassing: Thoroughly degas both the protein and peptide solutions immediately before the experiment to prevent the formation of air bubbles in the calorimeter cell and syringe.

-

-

ITC Experiment:

-

Load the protein solution into the sample cell and the peptide solution into the injection syringe.

-

Set the experimental temperature (e.g., 25°C).

-

Perform an initial small injection (e.g., 0.5 µL) to remove any air from the syringe tip, followed by a series of injections (e.g., 20-30 injections of 2-10 µL each) with sufficient spacing between injections to allow the signal to return to baseline.[30]

-

-

Data Analysis:

-

The raw data consists of a series of heat-flow peaks corresponding to each injection.

-

Integrate the area under each peak to obtain the heat change per injection.

-

Plot the heat change per mole of injectant against the molar ratio of peptide to protein.

-

Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding model) to determine the Kd, n, and ΔH. The Gibbs free energy (ΔG) and entropy (ΔS) can then be calculated using the equation: ΔG = -RTln(Ka) = ΔH - TΔS, where Ka = 1/Kd.

-

Surface Plasmon Resonance (SPR)

Principle: SPR is a label-free technique that detects changes in the refractive index at the surface of a sensor chip.[31][32][33][34][35] One of the binding partners (the ligand, e.g., the sliding clamp) is immobilized on the sensor chip surface. A solution containing the other binding partner (the analyte, e.g., the peptide) is flowed over the surface. The binding of the analyte to the immobilized ligand causes an increase in mass on the surface, which leads to a change in the refractive index that is proportional to the amount of bound analyte. This change is measured in real-time as a response in Resonance Units (RU).

Detailed Protocol:

-

Chip Preparation and Ligand Immobilization:

-

Select a suitable sensor chip (e.g., a CM5 chip for amine coupling).

-

Activate the carboxymethylated dextran surface of the chip using a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

-

Inject the sliding clamp protein in a low ionic strength buffer (e.g., 10 mM sodium acetate, pH 4.5) to promote covalent immobilization via primary amine groups.

-

Deactivate any remaining active esters on the surface with an injection of ethanolamine.

-

-

Binding Analysis:

-

Flow a running buffer (e.g., HBS-EP buffer: 10 mM HEPES, 150 mM NaCl, 3 mM EDTA, 0.005% v/v Surfactant P20, pH 7.4) over the sensor surface to establish a stable baseline.

-

Inject a series of concentrations of the peptide analyte over the immobilized ligand surface.

-

Monitor the association phase (analyte binding) and the dissociation phase (analyte dissociating in running buffer).

-

Between different analyte injections, regenerate the sensor surface using a solution that disrupts the interaction without denaturing the immobilized ligand (e.g., a pulse of high salt or low pH).[8]

-

-

Data Analysis:

-

The resulting sensorgrams (plots of RU versus time) are corrected for non-specific binding by subtracting the signal from a reference flow cell.

-

The association (kon) and dissociation (koff) rate constants are determined by fitting the sensorgram data to a suitable kinetic model (e.g., a 1:1 Langmuir binding model).

-

The equilibrium dissociation constant (Kd) is calculated as the ratio of the rate constants (Kd = koff / kon).

-

IV. Signaling Pathways and Logical Relationships

The interaction of peptides with the sliding clamp is central to the regulation of DNA replication and repair pathways. Post-translational modifications of PCNA, in particular, act as a molecular switch to recruit different sets of proteins to the replication fork.

PCNA-Mediated DNA Damage Tolerance Pathway

Upon encountering a DNA lesion that stalls the replication fork, PCNA is post-translationally modified to signal for the activation of DNA damage tolerance (DDT) pathways. This allows the replication machinery to bypass the damage and continue synthesis. The choice between two major DDT sub-pathways is regulated by the ubiquitination state of PCNA at the conserved lysine 164 (K164).[13][14][15][16]

Caption: PCNA ubiquitination pathway in DNA damage tolerance.

Experimental Workflow for Identifying Peptide Inhibitors

The conserved nature of the peptide binding site makes it an attractive target for the development of inhibitors that can disrupt DNA replication in pathogens or cancer cells. A typical workflow for identifying and characterizing such peptide inhibitors is outlined below.

Caption: Workflow for peptide inhibitor discovery and development.

V. Peptide 46: A Case Study in Targeting the Bacterial β-clamp

"Targeting the bacterial sliding clamp peptide 46" is a short, modified peptide designed to inhibit the function of the bacterial β-clamp.[36][37][38] Its sequence is {(E)-3-Py-acrylic acid}-Gln-{Cha}-Asp(NMe)-Leu-Pro-Phe, where Cha is β-cyclohexyl-L-alanine. This peptide acts as a competitive inhibitor, binding to the conserved hydrophobic pocket on the β-clamp and thereby preventing the recruitment of DNA polymerases and other essential proteins. By doing so, it effectively inhibits SC-dependent DNA synthesis, leading to bacterial growth inhibition.[36][37][38] The development of such targeted peptides underscores the potential of the sliding clamp as a novel antibacterial drug target.

VI. Conclusion

The peptide binding site on the sliding clamp represents a remarkable example of evolutionary conservation, reflecting its indispensable role in DNA metabolism. The subtle differences in the binding motifs and the affinities of interaction across different species and cellular contexts provide a rich area for further research. For drug development professionals, the conserved nature of this pocket, coupled with the specificity that can be achieved with designed peptides like peptide 46, offers a promising avenue for the development of novel therapeutics targeting a wide range of diseases, from bacterial infections to cancer. A thorough understanding of the structural and quantitative aspects of these interactions, as detailed in this guide, is paramount for the successful design and optimization of such therapeutic agents.

References

- 1. The bacterial DNA sliding clamp, β-clamp: structure, interactions, dynamics and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. The bacterial DNA sliding clamp, β-clamp: structure, interactions, dynamics and drug discovery [ouci.dntb.gov.ua]

- 4. The bacterial DNA sliding clamp, β-clamp: structure, interactions, dynamics and drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Unlocking the PIP-box: A peptide library reveals interactions that drive high-affinity binding to human PCNA - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Unlocking the PIP-box: A peptide library reveals interactions that drive high-affinity binding to human PCNA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Peptides containing the PCNA interacting motif APIM bind to the β-clamp and inhibit bacterial growth and mutagenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Peptides containing the PCNA interacting motif APIM bind to the β-clamp and inhibit bacterial growth and mutagenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. apimtherapeutics.com [apimtherapeutics.com]

- 11. researchgate.net [researchgate.net]

- 12. academic.oup.com [academic.oup.com]

- 13. PCNA Modifications for Regulation of Post-Replication Repair Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. PCNA modifications for regulation of post-replication repair pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Proliferating cell nuclear antigen - Wikipedia [en.wikipedia.org]

- 17. UQ eSpace [espace.library.uq.edu.au]

- 18. researchgate.net [researchgate.net]

- 19. Identification of a potent PCNA‐p15‐interaction inhibitor by autodisplay‐based peptide library screening - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Two Fundamentally Distinct PCNA Interaction Peptides Contribute to Chromatin Assembly Factor 1 Function - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. Fluorescence Polarization-based Measurement of Protein-Ligand Interaction in Fungal Cell Lysates - PMC [pmc.ncbi.nlm.nih.gov]

- 23. raineslab.com [raineslab.com]

- 24. researchgate.net [researchgate.net]

- 25. Fluorescence polarization assays to measure interactions between Gα subunits of heterotrimeric G proteins and regulatory motifs - PMC [pmc.ncbi.nlm.nih.gov]

- 26. zaguan.unizar.es [zaguan.unizar.es]

- 27. Isothermal Titration Calorimetry | Biomolecular Interactions Facility | The Huck Institutes (en-US) [huck.psu.edu]

- 28. researchgate.net [researchgate.net]

- 29. www2.mrc-lmb.cam.ac.uk [www2.mrc-lmb.cam.ac.uk]

- 30. Isothermal Titration Calorimetry (ITC) [protocols.io]

- 31. Principle and Protocol of Surface Plasmon Resonance (SPR) - Creative BioMart [creativebiomart.net]

- 32. Surface Plasmon Resonance Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]

- 33. faculty.washington.edu [faculty.washington.edu]

- 34. A surface plasmon resonance-based method for monitoring interactions between G protein-coupled receptors and interacting proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 35. path.ox.ac.uk [path.ox.ac.uk]

- 36. medchemexpress.com [medchemexpress.com]

- 37. file.medchemexpress.eu [file.medchemexpress.eu]

- 38. This compound [cymitquimica.com]

Thermodynamic and Kinetic Profile of Peptide 46 Binding to the E. coli Sliding Clamp

An In-depth Technical Guide:

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The bacterial DNA sliding clamp (β-clamp or DnaN) is an essential protein in DNA replication and repair, making it a promising target for novel antibiotics. It functions as a mobile platform for DNA polymerases and other factors, tethering them to the DNA to ensure processivity. Inhibition of the protein-protein interaction (PPI) between the sliding clamp and its partners is a key strategy for developing new antibacterial agents. This document provides a detailed thermodynamic and kinetic profile of "peptide 46," a potent inhibitor of the Escherichia coli sliding clamp (EcSC), derived from the structure-based optimization studies by Monsarrat et al. (2021). The binding characteristics were primarily determined using Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC), providing a comprehensive understanding of the binding mechanism crucial for further drug development.

Binding Kinetics: Surface Plasmon Resonance (SPR) Analysis

SPR was employed to determine the association (kon) and dissociation (koff) rate constants of the peptide-clamp interaction, from which the equilibrium dissociation constant (Kd) was calculated.

Quantitative Kinetic Data

The kinetic parameters for the binding of peptide 46 to the E. coli sliding clamp are summarized below.

| Peptide | kon (105 M-1s-1) | koff (10-3 s-1) | Kd (nM) |

| Peptide 46 | 2.10 | 0.63 | 30 |

Data sourced from Monsarrat et al., J. Med. Chem. 2021, 64, 23, 17063–17078.

Experimental Protocol: Surface Plasmon Resonance

The following protocol outlines the methodology used to obtain the kinetic data.

-

Instrumentation and Chip Preparation :

-

All experiments were performed on a Biacore T200 instrument (GE Healthcare).

-

A CM5 sensor chip was used. The surface was activated with a 1:1 mixture of 0.4 M 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 0.1 M N-hydroxysuccinimide (NHS).

-

-

Ligand Immobilization :

-

Recombinant His-tagged E. coli sliding clamp (EcSC) was immobilized on the activated sensor chip surface via standard amine coupling.

-

The protein was diluted to 100 μg/mL in 10 mM sodium acetate buffer, pH 4.5.

-

The target immobilization level was approximately 10,000 resonance units (RU).

-

After immobilization, the surface was deactivated with a 1 M ethanolamine-HCl solution, pH 8.5.

-

A reference flow cell was prepared similarly but without the protein immobilization step to allow for reference subtraction.

-

-

Analyte Interaction Analysis :

-

Peptide 46 was synthesized and purified to >95% purity.

-

The peptide was serially diluted in the running buffer (HBS-EP+: 10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20).

-

A concentration series (e.g., 0.1 to 1000 nM) was injected over the sensor and reference surfaces at a flow rate of 30 μL/min.

-

Association was monitored for 180 seconds, and dissociation was monitored for 600 seconds.

-

-

Data Analysis :

-

The sensorgrams were corrected by subtracting the reference flow cell data and a blank buffer injection.

-

The resulting curves were fitted to a 1:1 Langmuir binding model using the Biacore T200 Evaluation Software to determine the kon, koff, and Kd values.

-

Visualization: SPR Experimental Workflow

The Influence of Post-Translational Modifications on Sliding Clamp-Peptide Interactions: A Technical Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The Proliferating Cell Nuclear Antigen (PCNA), a homotrimeric ring-shaped protein, serves as a crucial sliding clamp on DNA, orchestrating a multitude of cellular processes including DNA replication, repair, and cell cycle control. Its function as a mobile platform for various enzymes and regulatory proteins is intricately regulated by post-translational modifications (PTMs). This technical guide delves into the pivotal role of these modifications, primarily ubiquitination and SUMOylation, in modulating the interaction between PCNA and its partner proteins, often mediated through short peptide motifs. While the user's query specified "peptide 46," our comprehensive literature review indicates this likely refers to the DNA polymerase δ interacting protein 46 (PDIP46, also known as POLDIP3 or SKAR) , a protein that interacts with PCNA, rather than a short peptide. For the purpose of providing a detailed analysis of peptide-PCNA interactions, this guide will focus on well-characterized PCNA-interacting peptides, such as those derived from the cell cycle inhibitor p21, as illustrative examples. We will explore the signaling pathways governed by PCNA PTMs, present available quantitative binding data, and provide detailed experimental protocols for studying these vital molecular interactions. A significant finding of this review is the current gap in publicly available literature regarding quantitative binding affinities of peptides to post-translationally modified PCNA, highlighting a key area for future research.

Introduction: PCNA as a Regulatory Hub

Proliferating Cell Nuclear Antigen (PCNA) is a central player in maintaining genome integrity.[1][2] Its ring-like structure encircles the DNA, allowing it to slide along the double helix and act as a scaffold for a diverse array of proteins involved in DNA metabolism.[3][4] The interaction of these proteins with PCNA is often mediated by specific peptide motifs, the most well-known being the PCNA-interacting protein (PIP) box.[3][4] The regulation of these interactions is critical for the proper coordination of cellular processes and is largely achieved through PTMs of PCNA itself.[1][5]

Key Post-Translational Modifications of PCNA

The surface of PCNA is subject to several PTMs, with ubiquitination and SUMOylation at the lysine 164 (K164) residue being the most extensively studied. These modifications act as a molecular switch, altering the repertoire of proteins that can bind to PCNA and thereby dictating the downstream cellular response, particularly in the context of DNA damage.[1][2][6]

Ubiquitination: A Signal for DNA Damage Tolerance

In response to DNA damage that stalls the replication fork, PCNA is monoubiquitinated at K164 by the RAD6-RAD18 E2-E3 ubiquitin ligase complex.[6][7] This modification is a key signal for the activation of the translesion synthesis (TLS) pathway, an error-prone DNA damage tolerance mechanism.[1][6] Monoubiquitinated PCNA recruits specialized low-fidelity DNA polymerases that can synthesize DNA across the damaged template.[1] Further ubiquitination of monoubiquitinated PCNA, forming a K63-linked polyubiquitin chain, is mediated by the Ubc13-Mms2/Rad5 E2-E3 ligase complex and promotes an error-free template switching pathway.[1]

SUMOylation: A Gatekeeper of Homologous Recombination

During the S phase of the cell cycle, PCNA can be modified by the Small Ubiquitin-like Modifier (SUMO) at the same K164 residue, as well as at K127.[8][9] PCNA SUMOylation is thought to play a role in preventing unwanted homologous recombination during DNA replication.[10] SUMOylated PCNA has been shown to recruit the Srs2 helicase, which acts to disrupt Rad51 nucleoprotein filaments, thereby suppressing recombination.[11]

Signaling Pathways Modulated by PCNA PTMs

The PTM status of PCNA is a critical determinant in the selection of DNA damage response pathways. The decision between error-prone TLS and error-free template switching is a key example of this regulatory role.

Quantitative Analysis of Peptide-PCNA Interactions

A thorough understanding of the molecular mechanisms underlying PCNA's function requires quantitative data on its interactions with binding partners. Techniques such as Isothermal Titration Calorimetry (ITC), Surface Plasmon Resonance (SPR), and Fluorescence Polarization (FP) are instrumental in determining the affinity and kinetics of these interactions.

While the literature provides some quantitative data for the binding of peptides to unmodified PCNA, there is a notable absence of such data for post-translationally modified PCNA. This represents a significant knowledge gap in the field.

Table 1: Quantitative Binding Data for Peptides to Unmodified PCNA

| Peptide Source | Peptide Sequence/Residues | Technique | Dissociation Constant (Kd) | Reference |

| p21 | 141-160 | ITC | 87.7 nM | [12] |

| p21 (mutant Y151F) | 141-160 (Y151F) | ITC | ~263 nM (3-fold decrease) | [13] |

| Cdt2 | PIP box peptide | FP | 57 ± 3 nM | [14] |

| p21 | PIP box peptide | FP | ~50 nM | [14] |

Note: The table above summarizes representative data from the literature. Binding affinities can vary depending on the specific experimental conditions.

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the role of PCNA PTMs in peptide interactions.

In Vitro Ubiquitination of PCNA

This protocol describes the enzymatic monoubiquitination of PCNA in a controlled in vitro setting.

References

- 1. mdpi.com [mdpi.com]

- 2. mdpi.com [mdpi.com]

- 3. A functional analysis of PCNA-binding peptides derived from protein sequence, interaction screening and rational design - PMC [pmc.ncbi.nlm.nih.gov]

- 4. PCNA-dependent ubiquitination of Cdt1 and p21 in mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Post-Translational Modifications of PCNA in Control of DNA Synthesis and DNA Damage Tolerance-the Implications in Carcinogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. biorxiv.org [biorxiv.org]

- 7. Ubiquitination and deubiquitination of PCNA in response to stalling of the replication fork - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. SUMO modification of PCNA is controlled by DNA - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Control of telomere length in yeast by SUMOylated PCNA and the Elg1 PCNA unloader | eLife [elifesciences.org]

- 10. Role of SUMO modification of human PCNA at stalled replication fork - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Sumoylation of PCNA: Wrestling with recombination at stalled replication forks - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. A quantitative study of the in vitro binding of the C-terminal domain of p21 to PCNA: affinity, stoichiometry, and thermodynamics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. p21 Exploits Residue Tyr151 as a Tether for High-Affinity PCNA Binding - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. life-science-alliance.org [life-science-alliance.org]

Discovery of Natural Peptides Targeting the Bacterial Sliding Clamp: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The rise of antibiotic-resistant bacteria constitutes a critical threat to global health, necessitating the urgent discovery of novel antimicrobial agents with new mechanisms of action. The bacterial DNA sliding clamp, an essential protein for DNA replication and repair, has emerged as a promising target for the development of a new class of antibiotics. This technical guide provides an in-depth overview of the discovery of natural peptides that target this key bacterial machinery, presenting quantitative data, detailed experimental protocols, and visual representations of the underlying molecular interactions and discovery workflows.

The Bacterial Sliding Clamp: A Hub for DNA Replication and a Novel Antibiotic Target

The bacterial sliding clamp, a ring-shaped protein encoded by the dnaN gene, is a central component of the DNA replication machinery.[1][2] It encircles the DNA and acts as a mobile platform for DNA polymerases and other DNA-modifying enzymes, ensuring the high processivity required for chromosomal replication.[1][2][3] Its crucial role in bacterial viability and its conservation across many bacterial species make it an attractive target for novel antibiotics.[1][4][5] Targeting the sliding clamp can disrupt DNA replication and repair, leading to bacterial cell death.[6]

Natural Peptides as Inhibitors of the Bacterial Sliding Clamp

Nature has evolved a diverse arsenal of bioactive molecules, including peptides with antimicrobial properties. Several natural peptides have been identified that target the bacterial sliding clamp, inhibiting its function and exhibiting antibacterial activity.

Griselimycin: A Potent Natural Cyclic Peptide

Griselimycin, a cyclic peptide produced by Streptomyces, is a notable example of a natural product that targets the bacterial sliding clamp.[1] It has demonstrated in vivo antibacterial activity, particularly against Mycobacteria.[1] Optimized variants of griselimycin bind with high affinity to the hydrophobic pocket of the β-clamp in Mycobacterium smegmatis and M. tuberculosis.[1]

Quantitative Data: Binding Affinities and Antibacterial Activity

The interaction of peptides with the bacterial sliding clamp is characterized by their binding affinity, typically measured as the dissociation constant (Kd), and their biological activity is often quantified by the minimum inhibitory concentration (MIC). The affinities of peptide ligands for the β-clamp are generally in the micromolar range, whereas full-length protein partners bind with higher affinity in the low micromolar to high nanomolar range.[1]

| Peptide/Compound | Target Organism/Clamp | Binding Affinity (Kd/IC50) | MIC (µg/mL) | Reference |

| Griselimycin variant | M. tuberculosis β-clamp | High affinity (specific values not provided) | Effective in mouse models | [1] |

| Cyclic 8-mer peptides (III-5, III-6) | S. aureus | Not specified | ~50 | [6] |

| APIM-peptides | E. coli | Not specified | Low concentrations in vitro | [4][7] |

| PolC CBM peptide | B. subtilis DnaN | 3.8 ± 1.8 µM | Not applicable | [3] |

| DnaE CBM peptide | B. subtilis DnaN | 78 ± 39 µM | Not applicable | [3] |

Experimental Protocols for Discovering and Characterizing Peptide Inhibitors

The identification and characterization of peptides targeting the bacterial sliding clamp involve a series of well-defined experimental procedures.

Screening for Peptide Inhibitors

Objective: To identify peptides that bind to the bacterial sliding clamp.

Method: Bacterial Two-Hybrid System

This in vivo system is used to detect protein-protein interactions. A reverse two-hybrid system can be adapted to screen for compounds that disrupt these interactions.[6]

-

Vector Construction: Fuse the genes encoding the two interacting proteins (e.g., two subunits of the sliding clamp, DnaN-DnaN) to two separable domains of an adenylate cyclase (Cya) enzyme in suitable vectors.[6]

-

Transformation: Co-transform a reporter E. coli strain (e.g., BTH101) with the two constructs.[6]

-

Interaction Detection: If the two proteins interact, the Cya domains are brought into proximity, reconstituting enzyme activity and leading to cAMP production. This can be detected on indicator plates (e.g., MacConkey agar).

-

Reverse Two-Hybrid for Inhibitor Screening: A strain where interaction leads to the expression of a counter-selectable marker (e.g., pyrF) is used.[6] In the presence of a compound that disrupts the interaction, the marker is not expressed, and the cells survive on a selective medium containing 5-fluoroorotic acid (5-FOA).[6]

-

Peptide Library Screening: A library of peptides (e.g., cyclic peptides generated by split intein-mediated circular ligation of peptides and proteins - SICLOPPS) is expressed in the reporter strain to identify those that allow growth on the selective medium.[6]

Measuring Peptide-Clamp Binding Affinity

Objective: To quantify the binding affinity of identified peptides to the sliding clamp.

Method: Fluorescence Polarization (FP)

FP is a widely used in vitro technique to measure molecular interactions in solution.[3][8]

-

Peptide Labeling: Synthesize the peptide with a fluorescent label (e.g., fluorescein) at the N-terminus, often with a linker such as 6-aminohexanoic acid.[3][8]

-

Protein Purification: Purify the target sliding clamp protein (DnaN).[3]

-

Binding Assay:

-

Prepare a series of solutions with a constant concentration of the fluorescently labeled peptide and increasing concentrations of the purified DnaN protein in a suitable buffer (e.g., 25 mM HEPES, 150 mM NaCl, 0.01% Triton X-100, 1 mM DTT, pH 7.5).

-

Incubate the solutions at room temperature for a defined period (e.g., 30 minutes) to reach binding equilibrium.

-

-

Measurement: Measure the fluorescence polarization of each solution using a plate reader. The polarization value will increase as the labeled peptide binds to the larger protein.

-

Data Analysis: Plot the change in fluorescence polarization against the protein concentration and fit the data to a suitable binding isotherm (e.g., a one-site binding model) to determine the dissociation constant (Kd).[3]

Other relevant techniques: Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) can also be used to measure binding affinity and thermodynamics.[8]

Assessing Antibacterial Activity

Objective: To determine the in vitro antibacterial activity of the identified peptides.

Method: Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

-

Bacterial Culture: Grow the target bacterial strain (e.g., S. aureus) in a suitable liquid medium (e.g., Luria-Bertani broth) to the mid-logarithmic phase.

-

Peptide Dilution Series: Prepare a two-fold serial dilution of the peptide in the growth medium in a 96-well microtiter plate.

-

Inoculation: Inoculate each well with a standardized suspension of the bacteria.

-

Incubation: Incubate the plate at the optimal growth temperature for the bacterium (e.g., 37°C) for 18-24 hours.

-

MIC Determination: The MIC is the lowest peptide concentration at which no visible bacterial growth is observed.[6]

Visualizing the Molecular Mechanism and Discovery Workflow

Diagrams are essential tools for understanding complex biological processes and experimental workflows.

Mechanism of Action of a Peptide Inhibitor

The following diagram illustrates how a peptide inhibitor can disrupt the function of the bacterial sliding clamp, leading to the inhibition of DNA replication.

Caption: Peptide inhibitors bind to the sliding clamp, preventing its interaction with DNA polymerase and halting DNA replication.

Workflow for the Discovery of Novel Peptide Inhibitors

The diagram below outlines a typical workflow for the discovery and validation of novel peptide inhibitors of the bacterial sliding clamp.

Caption: A stepwise approach from target identification to a preclinical candidate for peptide-based sliding clamp inhibitors.

Conclusion and Future Directions

The discovery of natural peptides targeting the bacterial sliding clamp represents a promising avenue for the development of novel antibiotics. The methodologies outlined in this guide provide a framework for the identification, characterization, and optimization of such peptides. Future research will likely focus on expanding the diversity of natural product libraries, employing advanced screening techniques, and using structural biology to guide the rational design of more potent and specific peptide inhibitors. The continued exploration of this novel antibacterial strategy holds significant potential in the ongoing battle against antimicrobial resistance.

References

- 1. The bacterial DNA sliding clamp, β-clamp: structure, interactions, dynamics and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. biorxiv.org [biorxiv.org]

- 4. researchgate.net [researchgate.net]

- 5. Item - Active Site Plasticity of the Bacterial Sliding Clamp - University of Wollongong - Figshare [ro.uow.edu.au]

- 6. Cyclic Peptide Inhibitors of the β-Sliding Clamp in Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 7. academic.oup.com [academic.oup.com]

- 8. researchgate.net [researchgate.net]

Methodological & Application

Application Notes: High-Throughput Screening of Sliding Clamp Inhibitors Using a Fluorescence Polarization Assay

References

- 1. bpsbioscience.com [bpsbioscience.com]

- 2. Fluorescence polarization assay to quantify protein-protein interactions in an HTS format - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Fluorescence polarization assays to measure interactions between Gα subunits of heterotrimeric G proteins and regulatory motifs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Fluorescence polarization assays in high-throughput screening and drug discovery: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Fluorescence Polarization (FP) Assays for Monitoring Peptide-Protein or Nucleic Acid-Protein Binding - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Regulation of Interactions with Sliding Clamps During DNA Replication and Repair - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | DNA Sliding Clamps as Therapeutic Targets [frontiersin.org]

- 8. pnas.org [pnas.org]

- 9. bmglabtech.com [bmglabtech.com]

- 10. Fluorescence Polarization (FP) | Molecular Devices [moleculardevices.com]

Application Note: Surface Plasmon Resonance (SPR) Analysis of Peptide 46 Binding Kinetics

For Researchers, Scientists, and Drug Development Professionals

Introduction

Surface Plasmon Resonance (SPR) is a powerful, label-free technology for the real-time analysis of biomolecular interactions.[1][2][3][4] This application note provides a detailed protocol and analysis of the binding kinetics of Peptide 46 to its target protein, Retinoblastoma-binding protein 4 (RBBp4), a key interaction implicated in cancer biology. Understanding the kinetics of this interaction is crucial for the development of targeted therapeutics. The data presented here is based on the study of a SALL4-derived peptide (referred to as Peptide 46) and its interaction with RBBp4.[5]

Principle of the Assay

SPR technology measures changes in the refractive index at the surface of a sensor chip to which a ligand (in this case, RBBp4) is immobilized.[6][7][8] An analyte (Peptide 46) is then flowed over the surface. The binding of the analyte to the ligand causes a change in the refractive index, which is detected in real-time and plotted as a sensorgram.[3][6] This allows for the determination of key kinetic parameters, including the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (KD).[4][5]

Data Presentation

The binding kinetics of Peptide 46 to RBBp4 were determined using SPR analysis. The quantitative data from this analysis is summarized in the table below.

| Parameter | Value | Unit |

| Association Rate (ka) | 1.683 x 10⁴ | M⁻¹s⁻¹ |

| Dissociation Rate (kd) | 2.60 x 10⁻² | s⁻¹ |

| Equilibrium Dissociation Constant (KD) | 1.5 | µM |

Table 1: Kinetic parameters for the interaction of Peptide 46 with RBBp4 as determined by SPR analysis.[5]

Experimental Protocols

This section provides a detailed methodology for the SPR analysis of the Peptide 46-RBBp4 interaction.

Materials and Reagents

-

SPR Instrument: Biacore T100[9]

-

Sensor Chip: CM5 sensor chip (GE Healthcare)[2]

-

Ligand: Recombinant Human RBBp4

-

Analyte: Synthetic Peptide 46 (sequence: RRKFAKFQWI)[5]

-

Immobilization Buffer: 10 mM Sodium Acetate, pH 4.0[1]

-

Running Buffer: 50 mM HEPES-KOH pH 7.5, 150 mM NaCl, 0.05% (v/v) Tween-20, and 1 mg/mL BSA[9]

-

Regeneration Solution: 50 mM NaOH[1]

-

Amine Coupling Kit: N-hydroxysuccinimide (NHS), N-ethyl-N'-(dimethylaminopropyl)-carbodiimide (EDC), and ethanolamine-HCl (GE Healthcare)[10]

Experimental Workflow

The following diagram illustrates the overall workflow for the SPR experiment.

Figure 1: Experimental workflow for SPR analysis.

Detailed Protocol

1. Ligand Immobilization (RBBp4)

-

Equilibrate the CM5 sensor chip with running buffer.

-

Activate the carboxyl groups on the sensor surface by injecting a 1:1 mixture of 0.4 M EDC and 0.1 M NHS for 7 minutes at a flow rate of 10 µL/min.[1]

-

Inject a solution of RBBp4 (e.g., 50 µg/mL in 10 mM sodium acetate, pH 4.0) over the activated surface until the desired immobilization level is reached.[1]

-

Deactivate any remaining active esters by injecting 1 M ethanolamine-HCl for 7 minutes.[1]

-

A reference flow cell should be prepared by performing the activation and deactivation steps without injecting the ligand.

2. Binding Kinetics Analysis (Peptide 46)

-

Prepare a series of dilutions of Peptide 46 in running buffer. A typical concentration range would be from low nanomolar to micromolar, depending on the expected affinity.

-

Inject the different concentrations of Peptide 46 over both the ligand-immobilized and reference flow cells at a constant flow rate (e.g., 50 µL/min) for a defined association time (e.g., 60 seconds), followed by a dissociation phase with running buffer.[9]

-

Between each analyte injection cycle, regenerate the sensor surface by injecting a pulse of regeneration solution (e.g., 50 mM NaOH) to remove bound analyte.[1] The duration of the regeneration pulse should be optimized to ensure complete removal of the analyte without damaging the immobilized ligand.

3. Data Analysis

-

The raw sensorgram data is processed by subtracting the signal from the reference flow cell to correct for bulk refractive index changes and non-specific binding.

-

The resulting sensorgrams are then fitted to a suitable binding model, such as a 1:1 Langmuir binding model, to determine the association (ka) and dissociation (kd) rate constants.[5]

-

The equilibrium dissociation constant (KD) is calculated as the ratio of kd/ka.

Signaling Pathway Context

The interaction between SALL4 and the NuRD complex, of which RBBp4 is a component, is critical in developmental processes and is often dysregulated in cancer. Peptide 46, derived from SALL4, can disrupt this interaction, leading to changes in gene expression and potentially inhibiting cancer cell growth. The diagram below illustrates this simplified signaling context.

Figure 2: SALL4-NuRD signaling context.

Conclusion

This application note provides a comprehensive guide to the SPR analysis of Peptide 46 binding to RBBp4. The detailed protocols and representative data serve as a valuable resource for researchers investigating similar peptide-protein interactions. The quantitative kinetic data obtained from SPR is essential for understanding the molecular basis of this interaction and for the rational design of therapeutic interventions targeting the SALL4-NuRD pathway.

References

- 1. A surface plasmon resonance-based method for monitoring interactions between G protein-coupled receptors and interacting proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Surface Plasmon Resonance (SPR) Analysis of Binding Interactions of Proteins in Inner-Ear Sensory Epithelia - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Biacore Data Analysis and Interpretation - Creative Proteomics [creative-proteomics.com]

- 4. Protein-Protein Interactions: Surface Plasmon Resonance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pnas.org [pnas.org]

- 6. youtube.com [youtube.com]

- 7. youtube.com [youtube.com]

- 8. affiniteinstruments.com [affiniteinstruments.com]

- 9. mRNA display discovery of a novel PD-L1 binding peptide (a peptide ligand for PD-L1) - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

Application Notes and Protocols: In Vitro DNA Replication Inhibition Assay Using Peptide 46

For Researchers, Scientists, and Drug Development Professionals

Introduction

The tumor suppressor protein p53 plays a critical role in maintaining genomic integrity by arresting the cell cycle to allow for DNA repair or by inducing apoptosis in cells with severely damaged DNA. One of the mechanisms by which p53 exerts its tumor-suppressive function is through the inhibition of DNA replication. This process is dependent on the sequence-specific DNA binding of p53. In its latent form, p53's DNA-binding activity is repressed. Peptide 46, a 22-mer synthetic peptide corresponding to the C-terminal amino acid residues 361-382 of human p53, has been shown to activate the latent sequence-specific DNA binding function of wild-type p53 and restore this function in some p53 mutants.[1][2] This ability makes Peptide 46 a valuable tool for studying the mechanisms of p53-mediated DNA replication inhibition and for screening potential therapeutic agents that modulate this pathway.

These application notes provide a detailed protocol for an in vitro DNA replication inhibition assay using Peptide 46 to activate p53, leading to the suppression of DNA synthesis. The assay is based on the well-established Simian Virus 40 (SV40) in vitro DNA replication system, which utilizes the SV40 large T-antigen (T-Ag) to initiate replication from the SV40 origin of replication (ori) in a plasmid template.[3]

Principle of the Assay

The assay measures the amount of newly synthesized DNA in a cell-free system. A plasmid containing the SV40 origin of replication and a p53 binding site is used as the template. In the presence of a competent cell extract, SV40 T-antigen, and radiolabeled or fluorescently-labeled deoxynucleotides, the plasmid DNA is replicated. The addition of purified p53 protein in its latent form will have a minimal effect on replication. However, upon pre-incubation with Peptide 46, p53 becomes activated and binds to its recognition site on the plasmid.[1][2] This p53-DNA complex sterically hinders the replication machinery, leading to an inhibition of DNA synthesis.[4][5] The degree of inhibition is quantified by measuring the incorporation of the labeled nucleotides into the newly synthesized DNA.

Signaling Pathway: p53-Mediated DNA Replication Inhibition

Caption: p53 activation by Peptide 46 and subsequent DNA replication inhibition.

Experimental Protocols

Materials and Reagents

-

Peptide 46: Synthetic peptide (H-Gly-Ser-Arg-Ala-His-Ser-Ser-His-Leu-Lys-Ser-Lys-Lys-Gly-Gln-Ser-Thr-Ser-Arg-His-Lys-Lys-OH). Reconstitute in sterile, nuclease-free water to a stock concentration of 1 mg/mL.

-

Purified Human p53: Full-length, wild-type recombinant protein.

-

SV40 T-Antigen: Purified recombinant protein.

-

DNA Template: pUC-SV40-ori-p53BS plasmid (a plasmid containing the SV40 origin of replication and a consensus p53 binding site).

-

Control DNA Template: pUC-SV40-ori (lacking the p53 binding site).

-

HeLa Cytoplasmic Extract: Prepared from S-phase synchronized HeLa cells.

-

Replication Reaction Buffer (2X): 60 mM HEPES-KOH (pH 7.5), 14 mM MgCl₂, 2 mM DTT, 8 mM ATP, 200 µM CTP, 200 µM GTP, 200 µM UTP, 100 µM dATP, 100 µM dGTP, 100 µM dCTP, 50 µM dTTP.

-

Radiolabel: [α-³²P]dCTP (3000 Ci/mmol) or a suitable fluorescently labeled dNTP.

-

Stop Solution: 20 mM EDTA, 0.5% SDS, 1 mg/mL Proteinase K.

-

Yeast tRNA: 10 mg/mL solution.

-

Phenol:Chloroform:Isoamyl Alcohol (25:24:1)

-

Ethanol (100% and 70%)

-

TE Buffer: 10 mM Tris-HCl (pH 8.0), 1 mM EDTA.

-

Agarose Gel (1%) with Ethidium Bromide or other DNA stain.

-

Scintillation Counter and Scintillation Fluid (for radiolabel detection).

-

Gel Imaging System (for fluorescent detection).

Experimental Workflow

Caption: Workflow for the in vitro DNA replication inhibition assay.

Detailed Protocol

-

Preparation of p53-Peptide 46 Complex:

-

In a microcentrifuge tube on ice, combine the following:

-

Purified p53 protein (e.g., 100 ng)

-

Peptide 46 (at various molar ratios to p53, e.g., 1:1, 5:1, 10:1) or an equivalent volume of vehicle (nuclease-free water).

-

Adjust the final volume to 5 µL with a suitable buffer (e.g., 25 mM HEPES-KOH pH 7.5, 100 mM KCl, 1 mM DTT).

-

-

Incubate on ice for 30 minutes to allow for complex formation.

-

-

Replication Reaction Assembly:

-

In a separate tube on ice, prepare the replication master mix. For a single 25 µL reaction, you will need 12.5 µL of 2X Replication Reaction Buffer. Add [α-³²P]dCTP to the master mix.

-

In a new set of reaction tubes on ice, add:

-

pUC-SV40-ori-p53BS plasmid (100 ng)

-

SV40 T-Antigen (200 ng)

-

5 µL of the pre-incubated p53-Peptide 46 complex (or control).

-

HeLa Cytoplasmic Extract (e.g., 50 µg of total protein).

-

Nuclease-free water to bring the volume to 12.5 µL.

-

-

-

Initiation and Incubation:

-

Initiate the reaction by adding 12.5 µL of the replication master mix to each reaction tube.

-

Mix gently and incubate at 37°C for 90 minutes.

-

-

Termination and DNA Purification:

-

Stop the reaction by adding 25 µL of Stop Solution.

-

Incubate at 37°C for 30 minutes to digest proteins.

-

Add 5 µg of yeast tRNA as a carrier.

-

Perform one extraction with phenol:chloroform:isoamyl alcohol.

-

Precipitate the DNA by adding 2.5 volumes of ice-cold 100% ethanol and incubating at -20°C for at least 1 hour.

-

Centrifuge at high speed for 20 minutes at 4°C.

-

Wash the pellet with 70% ethanol and air dry briefly.

-

Resuspend the DNA pellet in 20 µL of TE buffer.

-

-

Analysis of DNA Replication:

-

Agarose Gel Electrophoresis:

-

Load 10 µL of each sample onto a 1% agarose gel containing ethidium bromide.

-

Run the gel to separate the replicated, supercoiled plasmid DNA.

-

Visualize the DNA under UV light and capture an image.

-

Dry the gel and expose it to a phosphor screen or X-ray film to visualize the incorporated radiolabel.

-

-

Scintillation Counting:

-

Add the remaining 10 µL of each sample to a scintillation vial with scintillation fluid.

-

Measure the radioactivity (counts per minute, CPM) using a scintillation counter.

-

-

Data Presentation

The results of the in vitro DNA replication inhibition assay can be summarized in the following tables. The data presented here is representative and illustrates the expected outcome of the experiment.

Table 1: Effect of p53 and Peptide 46 on DNA Replication

| Condition No. | p53 (ng) | Peptide 46 (molar ratio to p53) | DNA Template | Average CPM | % Replication Inhibition |

| 1 | 0 | 0 | pUC-SV40-ori-p53BS | 50,123 | 0% (Baseline) |

| 2 | 100 | 0 | pUC-SV40-ori-p53BS | 45,210 | 9.8% |

| 3 | 100 | 1:1 | pUC-SV40-ori-p53BS | 30,574 | 39.0% |

| 4 | 100 | 5:1 | pUC-SV40-ori-p53BS | 15,338 | 69.4% |

| 5 | 100 | 10:1 | pUC-SV40-ori-p53BS | 8,922 | 82.2% |

| 6 | 100 | 10:1 | pUC-SV40-ori | 48,990 | 2.3% |

% Inhibition calculated relative to Condition 1.

Table 2: IC₅₀ Determination for Peptide 46-Mediated Inhibition

| Peptide 46 Concentration (nM)* | % Replication |

| 0 | 100% |

| 10 | 85% |

| 50 | 62% |

| 100 | 48% |

| 250 | 25% |

| 500 | 15% |

*Assuming a constant p53 concentration of 50 nM.

IC₅₀ Value: Approximately 110 nM (Calculated from a dose-response curve of the data in Table 2).

Troubleshooting and Considerations

-

Low Replication Activity: Ensure the HeLa extract is active and prepared from S-phase cells. The activity of the SV40 T-antigen is also critical.

-

High Background: Incomplete removal of unincorporated radiolabeled nucleotides can lead to high background. Ensure thorough washing of the DNA pellet.

-

No Inhibition by p53/Peptide 46: Verify the activity of the p53 protein and the purity of Peptide 46. The presence of a functional p53 binding site in the plasmid is essential.

-

Specificity Control: Always include a control reaction with a plasmid lacking the p53 binding site to demonstrate that the inhibition is sequence-specific.[4]

-

Non-Radiometric Detection: This assay can be adapted for non-radiometric detection using fluorescently labeled dNTPs or by quantifying the replicated DNA using quantitative PCR (qPCR).

Conclusion

The in vitro DNA replication inhibition assay using Peptide 46 provides a robust and specific method to study the regulation of DNA synthesis by p53. This system is valuable for elucidating the molecular mechanisms of p53-mediated tumor suppression and for the discovery of small molecules that can modulate the activity of p53 for therapeutic purposes.

References

- 1. Modes of p53 Interactions with DNA in the Chromatin Context - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Restoration of the growth suppression function of mutant p53 by a synthetic peptide derived from the p53 C-terminal domain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A novel cell permeable DNA replication and repair marker - PMC [pmc.ncbi.nlm.nih.gov]

- 4. p53 inhibits DNA replication in vitro in a DNA-binding-dependent manner - PMC [pmc.ncbi.nlm.nih.gov]

- 5. p53 inhibits DNA replication in vitro in a DNA-binding-dependent manner - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note & Protocol: Synthesis and Purification of Fluorescein-Labeled Peptides for Binding Assays